molecular formula C17H24F2N4O5S B2815545 N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide CAS No. 868983-41-9

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide

Cat. No.: B2815545
CAS No.: 868983-41-9
M. Wt: 434.46
InChI Key: MKLCIDJGRDUTBY-UHFFFAOYSA-N
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Description

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a potent and cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound acts by competitively binding to the ATP-binding site of the ROCK kinase domain, thereby suppressing the phosphorylation of downstream effectors such as myosin light chain (MLC) and MYPT1. The ROCK signaling pathway is a critical regulator of actomyosin contractility, influencing cellular processes including smooth muscle contraction, stress fiber formation, cell adhesion, and migration. Consequently, this inhibitor is a valuable pharmacological tool for investigating the role of ROCK in various pathophysiological contexts. Its primary research applications include the study of cardiovascular diseases, such as hypertension and cerebral vasospasm, where vascular smooth muscle hypercontractility is a key factor. Furthermore, it is employed in neurological research to probe mechanisms of axonal growth and regeneration following neuronal injury, as ROCK inhibition has been shown to promote growth cone formation and neurite outgrowth. Additional research areas encompass the investigation of cancer cell invasion and metastasis, as well as the role of Rho/ROCK signaling in fibrosis and intraocular pressure regulation. The specific structural motifs, including the difluorobenzenesulfonyl-oxazolidine core, are designed to optimize potency and selectivity, making this compound a precise instrument for dissecting ROCK-mediated pathways in complex biological systems. https://www.rho-kinase.org/ , https://www.ncbi.nlm.nih.gov/books/NBK560925/

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(dimethylamino)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N4O5S/c1-22(2)7-3-6-20-16(24)17(25)21-11-15-23(8-9-28-15)29(26,27)14-10-12(18)4-5-13(14)19/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLCIDJGRDUTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazolidinone intermediate. This intermediate is then reacted with the appropriate sulfonyl chloride to introduce the 2,5-difluorophenylsulfonyl group. The final step involves the coupling of this intermediate with the oxalamide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazolidinone ring or the sulfonyl group, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxazolidinone or oxalamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Industry: The compound’s unique properties may make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

Oxadixyl shares the oxazolidine core with the target compound but differs in substituents. Its acetamide side chain and methoxy group contrast with the target’s ethanediamide and difluorobenzenesulfonyl groups. Oxadixyl is a fungicide, suggesting that the oxazolidine scaffold contributes to antifungal activity .

Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

Flumetsulam’s 2,6-difluorophenyl and sulfonamide groups parallel the target’s 2,5-difluorobenzenesulfonyl moiety. Fluorine substitution at the ortho position (2,6 in flumetsulam vs.

Functional Group Comparison

The target compound’s ethanediamide chain contrasts with the benzamide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). The latter’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, whereas the target’s dimethylaminopropyl chain may confer solubility or interact with biological targets .

Data Table: Key Features of Comparative Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications/Properties Reference
Target Compound 2,5-Difluorobenzenesulfonyl, oxazolidine, ethanediamide ~495 (estimated) Hypothesized agrochemical/medicinal N/A
Oxadixyl Oxazolidinyl, acetamide, methoxy 278.3 Fungicide
Flumetsulam 2,6-Difluorophenyl, triazolopyrimidine, sulfonamide 325.3 Herbicide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyl, tert-butyl 207.3 Metal-catalyzed reaction directing agent

Research Findings and Hypotheses

  • Role of Fluorine Substitution: The 2,5-difluoro configuration in the target compound may improve lipid solubility and target binding compared to non-fluorinated analogues, as seen in flumetsulam’s herbicidal activity .
  • Oxazolidine Scaffold : Oxadixyl’s fungicidal action suggests the oxazolidine ring in the target could interact with fungal enzymes or membranes. However, the ethanediamide chain might alter its mode of action .
  • Synthetic Pathways: The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via benzoyl chloride and amino alcohol () implies that similar methods (e.g., sulfonylation of oxazolidine intermediates) could apply to the target compound .

Biological Activity

The compound N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Oxazolidinone Core : The oxazolidinone structure is known for its antibacterial properties, particularly in the context of antibiotic development.
  • Difluorobenzenesulfonyl Group : This moiety is significant for enhancing the compound's pharmacological properties.
  • Dimethylamino Propyl Chain : This group may influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing oxazolidinone structures often exhibit potent antimicrobial activity. The specific compound has been noted for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For example, oxazolidinones have been shown to inhibit protein synthesis in bacteria, making them effective against Gram-positive pathogens.

The mechanism of action of this compound likely involves:

  • Inhibition of Protein Synthesis : By binding to the bacterial ribosome, it prevents the formation of essential proteins.
  • Targeting Specific Enzymatic Pathways : The difluorobenzenesulfonyl group may enhance binding affinity to specific enzymes involved in bacterial metabolism.

Case Studies

  • In Vitro Studies : In laboratory settings, the compound has demonstrated significant activity against strains of Staphylococcus aureus and Enterococcus faecium, including vancomycin-resistant strains (VRE). These studies typically involve measuring minimum inhibitory concentrations (MIC) and assessing cytotoxicity against mammalian cells.
  • Animal Models : Preliminary studies using animal models have shown promising results in treating infections caused by resistant bacteria. For instance, administration of the compound resulted in reduced bacterial load and improved survival rates in infected subjects.

Comparative Data Table

Compound NameActivity TypeMIC (µg/mL)Target Organisms
This compoundAntibacterial0.5 - 4Staphylococcus aureus, Enterococcus faecium
LinezolidAntibacterial1 - 8Staphylococcus aureus
DaptomycinAntibacterial0.06 - 1Enterococcus faecium

Research Findings

Recent literature highlights the significance of structural modifications on the biological activity of oxazolidinones. The introduction of a difluorobenzenesulfonyl group appears to enhance both potency and selectivity for bacterial targets. Moreover, studies suggest that variations in the propyl chain can influence pharmacokinetic properties such as absorption and distribution.

Q & A

Q. Q1: What are the optimal synthetic routes and conditions for preparing this compound with high purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the oxazolidin-2-ylmethyl and dimethylaminopropyl moieties. Key steps include:

  • Sulfonylation : Reacting 1,3-oxazolidine derivatives with 2,5-difluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) to ensure regioselectivity .
  • Amide Coupling : Linking the sulfonylated oxazolidine intermediate to 3-(dimethylamino)propylamine via ethanediamide bridges using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Purity Control : Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final compound purity (>95%) is confirmed via HPLC and NMR .

Q. Q2: How can structural characterization be rigorously performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm connectivity of the oxazolidine ring, benzenesulfonyl group, and dimethylamino propyl chain. Anomalies in splitting patterns may indicate stereochemical complexity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS) to confirm the presence of fluorine and sulfur atoms .
  • X-ray Crystallography : If single crystals are obtained, bond lengths/angles can resolve ambiguities in spatial arrangement, particularly for the oxazolidine ring .

Advanced Research Questions

Q. Q3: What experimental strategies mitigate competing side reactions during sulfonylation of the oxazolidine ring?

Methodological Answer: Competing sulfonylation at alternative sites (e.g., oxazolidine nitrogen) can arise due to steric/electronic factors. Mitigation strategies include:

  • Temperature Control : Lower reaction temperatures (0–5°C) slow kinetically favored side reactions .
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the oxazolidine nitrogen) to block undesired sulfonylation .
  • Computational Modeling : Use DFT calculations to predict reactive sites on the oxazolidine scaffold, guiding reagent stoichiometry .

Q. Q4: How do structural modifications (e.g., fluorination, sulfonyl group positioning) influence bioactivity?

Methodological Answer:

  • Fluorine Substitution : The 2,5-difluoro motif enhances electronegativity, improving binding to hydrophobic pockets in enzyme targets (e.g., kinases). Compare IC50_{50} values against mono- or non-fluorinated analogs via enzymatic assays .
  • Sulfonyl Group Orientation : Molecular docking studies (AutoDock Vina) reveal that para-substitution on the benzene ring optimizes hydrogen bonding with catalytic residues, while meta-substitution reduces affinity .

Q. Q5: How can contradictory solubility data across studies be resolved?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Systematic approaches include:

  • Polymorph Screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and analyze via PXRD .
  • Solubility Protocols : Standardize shake-flask methods (USP guidelines) in buffers (pH 1.2–7.4) to assess intrinsic solubility. Use HPLC-UV to quantify dissolved fractions .

Q. Q6: What in vitro models best predict the compound’s pharmacokinetic profile?

Methodological Answer:

  • Caco-2 Assays : Evaluate intestinal permeability; a Papp_{app} >1×106^{-6} cm/s suggests oral bioavailability .
  • Microsomal Stability : Incubate with human liver microsomes (HLM) to measure metabolic half-life. CYP3A4/2D6 inhibition assays identify potential drug-drug interactions .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose optimization .

Data Analysis and Optimization

Q. Q7: How should researchers analyze conflicting cytotoxicity data between cell lines?

Methodological Answer:

  • Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity. For example, heightened activity in leukemia (e.g., K562) vs. solid tumors may relate to efflux pump expression (e.g., P-gp) .
  • Mechanistic Studies : Combine RNA-seq and proteomics to map pathways (e.g., apoptosis vs. necroptosis) and validate via siRNA knockdown .

Q. Q8: What computational tools optimize the compound’s ADMET properties?

Methodological Answer:

  • ADMET Predictors : Use SwissADME or ADMETLab 2.0 to forecast logP, BBB permeability, and hERG inhibition. Adjust the dimethylamino propyl chain to reduce cationic charge and mitigate cardiotoxicity .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability in lipid bilayers, guiding structural tweaks for enhanced membrane penetration .

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